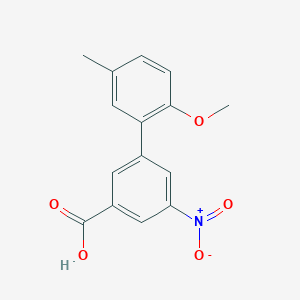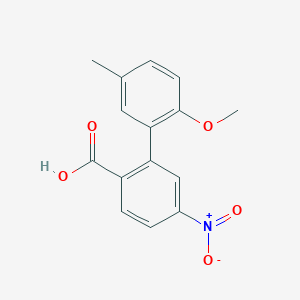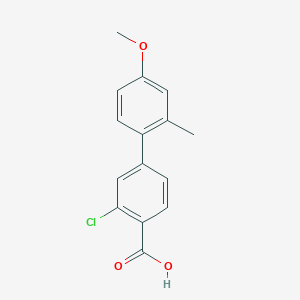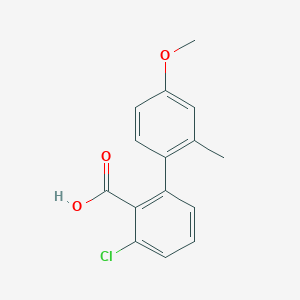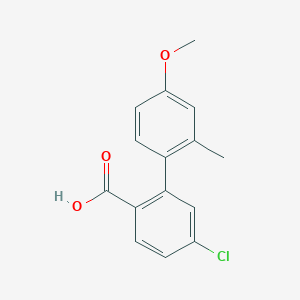
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, also known as 4-CMB, is a chlorinated benzoic acid derivative with various uses in scientific research. It has a variety of applications, including in biochemical and physiological studies, laboratory experiments, and as a reagent in synthesis processes.
Aplicaciones Científicas De Investigación
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(4-methoxy-2-methylphenyl)benzoic acid and 4-chloro-2-methoxy-2-methylphenyl-1-methyl-1H-imidazole. It is also used in biochemical and physiological studies, as it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mecanismo De Acción
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that are involved in inflammation, pain, and fever. 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% inhibits the COX-2 enzyme by binding to its active site and preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects when administered to animals. It has also been shown to reduce inflammation and pain in humans. Additionally, 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has been shown to have antioxidant properties, which may be beneficial in preventing cell damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% in laboratory experiments is that it is a potent inhibitor of the COX-2 enzyme, which makes it a useful tool for studying the effects of prostaglandins on various biochemical and physiological processes. However, 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% has some potential side effects, such as gastrointestinal irritation, which should be taken into consideration when using it in experiments.
Direcciones Futuras
There are a variety of potential future directions for 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% research. These include investigating its potential as an anti-cancer agent, exploring its use as an anti-inflammatory agent in the treatment of chronic diseases, and studying its potential as an antioxidant. Additionally, further research could be done to investigate the mechanism of action of 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% and to identify potential new uses for it in scientific research.
Métodos De Síntesis
4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis and the Sandmeyer reaction. The Williamson ether synthesis involves reacting 4-methoxy-2-methylphenol with sodium hypochlorite in the presence of a base, such as sodium hydroxide, to yield 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%. The Sandmeyer reaction involves reacting 4-methoxy-2-methylphenol with chloroform in the presence of an aqueous solution of sodium hydroxide to yield 4-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%.
Propiedades
IUPAC Name |
4-chloro-2-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-11(19-2)4-6-12(9)14-8-10(16)3-5-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDWCHGSMUPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689979 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-14-2 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

